molecular formula C10H13ClN2O B1599831 p-Hydroxy-meta-chlorophenylpiperazine CAS No. 85474-76-6

p-Hydroxy-meta-chlorophenylpiperazine

Cat. No. B1599831
CAS RN: 85474-76-6
M. Wt: 212.67 g/mol
InChI Key: FXECOYYRPDGOQB-UHFFFAOYSA-N
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Description

P-Hydroxy-meta-chlorophenylpiperazine (mCPP) is a psychoactive drug of the phenylpiperazine class . It was initially developed in the late-1970s and used in scientific research before being sold as a designer drug in the mid-2000s . It has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .


Synthesis Analysis

MCPP is metabolized via the CYP2D6 isoenzyme by hydroxylation to para-hydroxy-mCPP (p-OH-mCPP) and this plays a major role in its metabolism . The elimination half-life of mCPP is 4 to 14 hours .


Molecular Structure Analysis

The molecular formula of p-Hydroxy-meta-chlorophenylpiperazine is C10H13ClN2O . The molecular weight is 212.68 .

Scientific Research Applications

Serotonin System Probe

mCPP is extensively used in psychiatry research as a probe of central serotonergic function. Its application in challenge tests helps in the assessment of serotonin syndrome and serotonergic function in the human brain, providing insights into various psychiatric conditions (Klaassen et al., 1998).

Psychopharmacology Research

The compound serves as a valuable tool in psychopharmacology to explore the role of serotonin in mood regulation, anxiety, and the neuroendocrine system. Studies have utilized mCPP to investigate its effects on psychological, cognitive, and physiological responses, aiding in the understanding of serotonin's involvement in these processes (Silverstone et al., 1994).

Alzheimer's Disease Research

mCPP has been investigated for its potential effects on behavioral symptoms in Alzheimer's disease. Although results are mixed, research suggests its application could lead to improvements in symptoms, highlighting the complexity of serotonergic involvement in neurodegenerative diseases (Lawlor et al., 1991).

Pharmacokinetic and Pharmacodynamic Studies

Research on the pharmacokinetic and pharmacodynamic profile of mCPP in humans has been conducted to better understand its absorption, distribution, metabolism, and excretion, as well as its effects on the central nervous system. Such studies are crucial for the safe and effective use of mCPP in clinical research settings (Gijsman et al., 1998).

Obsessive-Compulsive Disorder (OCD) Research

mCPP has been shown to induce acute exacerbations of OCD symptoms and an exaggerated anxiogenic response, offering a unique perspective on the serotonergic mechanisms underlying OCD and providing a basis for therapeutic interventions (Pigott et al., 1991).

Thermoregulation and Serotonin

Studies have also explored the role of mCPP in thermoregulation, demonstrating its ability to induce changes in body temperature through serotonin receptor-mediated mechanisms. This research contributes to our understanding of the serotonergic regulation of body temperature and its implications for treating thermoregulatory disorders (Schwartz et al., 1995).

Neuroendocrine Effects

The neuroendocrine effects of mCPP in humans, including its impact on prolactin and cortisol levels, have been investigated, shedding light on the complex interplay between serotonin receptors and neuroendocrine regulation (Mueller et al., 1985).

Safety And Hazards

Despite its advertisement as a recreational substance, mCPP is generally considered to be an unpleasant experience and is not desired by drug users . It lacks any reinforcing effects, but has "psychostimulant, anxiety-provoking, and hallucinogenic effects" . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans , and can induce panic attacks in individuals susceptible to them .

Future Directions

MCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications . It has potent anorectic effects and has encouraged the development of selective 5-HT2C receptor agonists for the treatment of obesity as well .

properties

IUPAC Name

2-chloro-4-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECOYYRPDGOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234691
Record name p-Hydroxy-meta-chlorophenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxy-meta-chlorophenylpiperazine

CAS RN

85474-76-6
Record name 2-Chloro-4-(1-piperazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85474-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxy-meta-chlorophenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085474766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy-meta-chlorophenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY-META-CHLOROPHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ARJ48C0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A EDMONTON - 1998 - library-archives.canada.ca
This thesis represents the results of an investigation of the involvement of the cytochrome P450 (CYP) enzymes in the metabolism of two related antidepressants, trazodone and …
Number of citations: 2 library-archives.canada.ca

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